

Application Notes and Protocols: Benzaldehyde Oxime in Agrochemical Synthesis

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Compound of Interest

Compound Name: Benzaldehyde oxime

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Introduction

Benzaldehyde oxime (C_7H_7NO) is a versatile organic intermediate with significant applications in the synthesis of a wide range of agrochemicals.^{[1][2]} Its reactive oxime group allows for various chemical modifications, making it a valuable building block for the development of novel pesticides, herbicides, fungicides, and plant growth regulators.^[1] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing **benzaldehyde oxime** and its derivatives.

Key Applications of Benzaldehyde Oxime in Agrochemicals

Benzaldehyde oxime serves as a crucial precursor in the production of several classes of agrochemicals:

- **Fungicides:** The oxime ether and oxime ester functionalities derived from **benzaldehyde oxime** are present in a number of potent fungicides. These compounds often act by inhibiting mitochondrial respiration in fungi.
- **Herbicides:** Certain **benzaldehyde oxime** derivatives exhibit herbicidal activity, interfering with essential biochemical pathways in weeds.

- Insecticides: The structural framework of **benzaldehyde oxime** is incorporated into various insecticides, contributing to their efficacy against a range of agricultural pests.

Synthesis of Agrochemicals from Benzaldehyde Oxime Derivatives: Application Notes

This section focuses on the synthesis of α -azolyl-2-substituted **benzaldehyde oxime** derivatives, which have demonstrated notable fungicidal and herbicidal properties.

Synthesis of 2-(4-chlorobenzoyloxy)benzaldehyde oxime: A Key Intermediate

A common starting point for the synthesis of more complex agrochemical derivatives is the preparation of substituted **benzaldehyde oximes**. An example is the synthesis of 2-(4-chlorobenzoyloxy)**benzaldehyde oxime**.

Reaction Principle: This synthesis involves the etherification of salicylaldehyde with 4-chlorobenzyl chloride, followed by the oximation of the resulting aldehyde.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-(4-chlorobenzoyloxy)**benzaldehyde oxime** is provided in the patent literature.^[3]

Step 1: Synthesis of 2-(4-chlorobenzoyloxy)benzaldehyde

- To a stirred solution of salicylaldehyde (24.42 g) in dimethylformamide (DMF, 180 ml), add potassium carbonate (33.17 g) at room temperature.
- Stir the mixture for 10 minutes.
- Add a solution of 4-chlorobenzyl chloride (33.82 g) in DMF (20 ml) dropwise over 15 minutes at room temperature.
- Heat the reaction mixture to 60°C and stir for a specified period to complete the reaction.

- After completion, the reaction mixture is worked up to isolate the 2-(4-chlorobenzoyloxy)benzaldehyde intermediate.

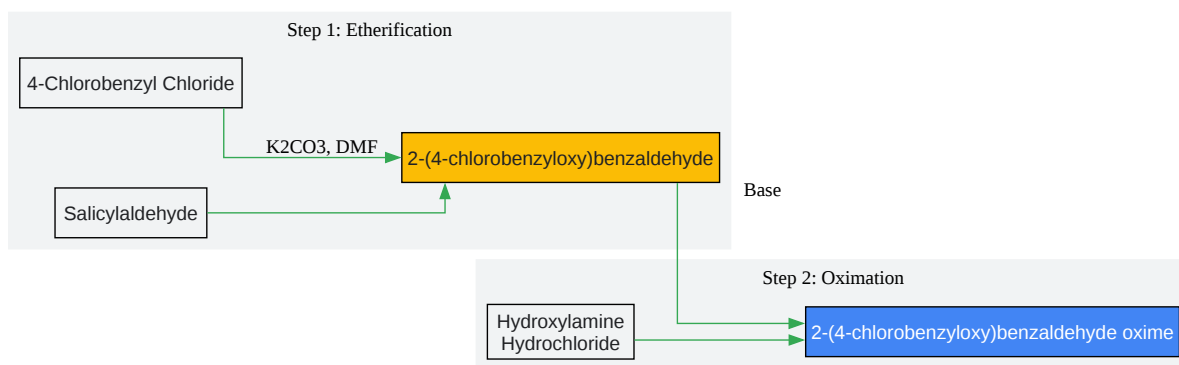
Step 2: Synthesis of 2-(4-chlorobenzoyloxy)benzaldehyde oxime

The intermediate from Step 1 is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

Quantitative Data Summary:

Intermediate/Product	Molecular Formula	Starting Material	Reagents	Solvent	Reaction Time (hours)	Reaction Temperature (°C)	Yield (%)	Melting Point (°C)
2-(4-chlorobenzoyloxy)benzaldehyde	C ₁₄ H ₁₁ ClO ₂	Salicylaldehyde	4-chlorobenzoyl chloride, K ₂ CO ₃	DMF	Not Specified	Room Temp. then 60	Not Specified	Not Specified
2-(4-chlorobenzoyloxy)benzaldehyde oxime	C ₁₄ H ₁₂ ClNO ₂	2-(4-chlorobenzoyloxy)benzaldehyde	Hydroxylamine hydrochloride, Base	Not Specified	0.5 - 48	-10 to 200	Not Specified	92.5-93.5

Logical Relationship of Synthesis Steps



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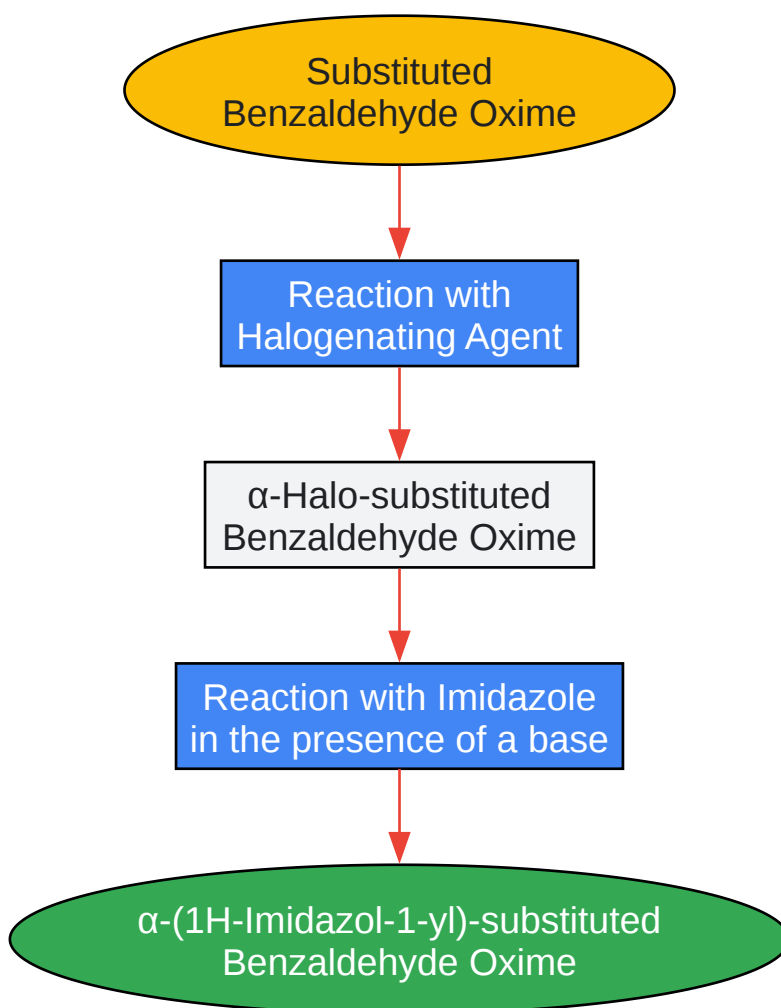
Caption: Synthesis of 2-(4-chlorobenzyloxy)benzaldehyde oxime.

Synthesis of α -(1H-Imidazol-1-yl)-2-(substituted benzyloxy)benzaldehyde (E)-oximes

These compounds are synthesized from the corresponding substituted **benzaldehyde oxime** intermediates and exhibit fungicidal and herbicidal activities.

Reaction Principle: The synthesis involves the reaction of a substituted **benzaldehyde oxime** with an imidazolylating agent.

Experimental Workflow



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Caption: General workflow for α-imidazolyl **benzaldehyde oxime** synthesis.

General Experimental Protocol:

- Halogenation: The substituted **benzaldehyde oxime** is reacted with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in a suitable solvent (e.g., dichloromethane, chloroform) to form the corresponding α-halo-substituted **benzaldehyde oxime**. The reaction temperature is typically maintained between -10°C and 120°C.[3]
- Imidazolylation: The resulting α-halo intermediate is then reacted with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydride) in a solvent such as DMF or acetonitrile. The reaction temperature can range from -10°C to 180°C, and the reaction time is generally between 0.5 and 48 hours.[3]

- Purification: The final product is purified by conventional methods such as chromatography or recrystallization.[3]

Quantitative Data for Fungicidal and Herbicidal Activity:

The fungicidal and herbicidal activities of these compounds are evaluated through various bioassays. The data is typically presented as the concentration required for 50% inhibition (IC₅₀) or the percentage of control at a given concentration.

Synthesis of Benzaldehyde Oxime: A Foundational Protocol

The synthesis of the precursor, **benzaldehyde oxime**, is a fundamental step. Several methods have been reported, with the reaction of benzaldehyde and hydroxylamine hydrochloride being the most common.[4][5]

Reaction Principle: Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form **benzaldehyde oxime**. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of benzaldehyde, followed by dehydration.

Experimental Protocol (Microwave-Assisted Synthesis):

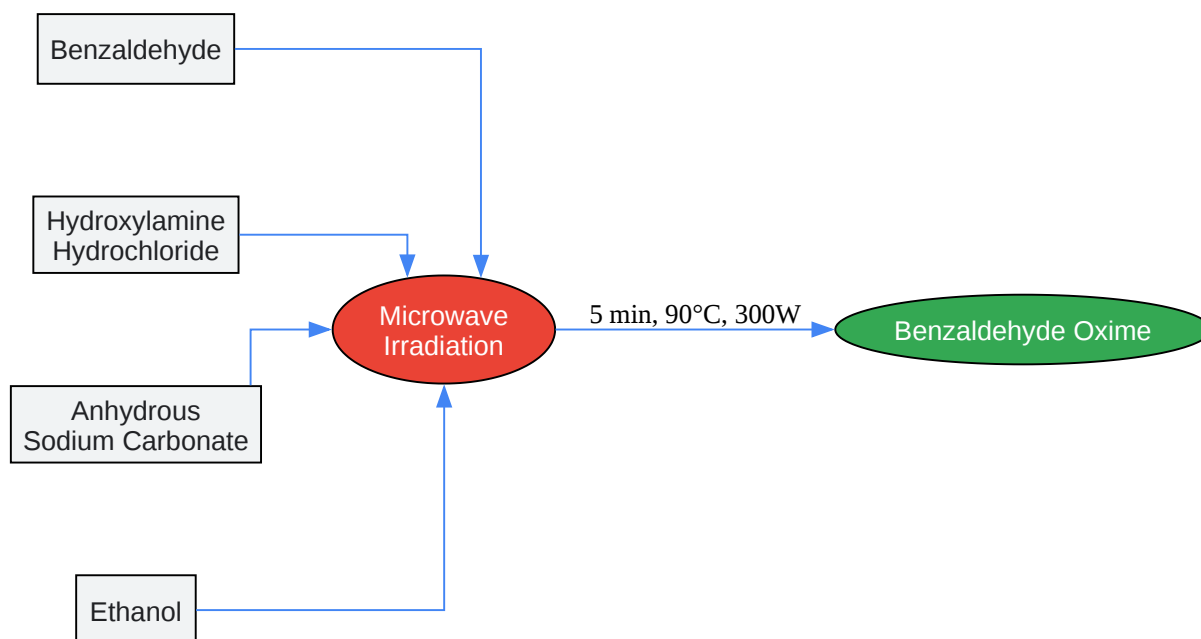
A rapid and efficient microwave-assisted synthesis of **benzaldehyde oxime** has been reported.[6]

- Reactant Mixture: Dissolve benzaldehyde (0.10 g, 0.94 mmol), hydroxylamine hydrochloride (0.08 g, 1.16 mmol), and anhydrous sodium carbonate (0.12 g, 1.17 mmol) in ethanol (3 ml).[6]
- Microwave Reaction: Place the mixture in a microwave reactor and heat to 90°C at 300W for 5 minutes.[6]
- Work-up: After the reaction is complete, the solvent is removed, and the residue is extracted with ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate.[6]
- Isolation: Filtration and removal of the solvent yield **benzaldehyde oxime**. [6]

Quantitative Data for Microwave-Assisted Synthesis:

Reactants	Solvent	Reaction Time (min)	Microwave Power (W)	Reaction Temperature (°C)	Conversion Rate (%)	Yield (%)
Benzaldehyde, Hydroxylamine HCl, Na ₂ CO ₃	Ethanol	5	300	90	90.1	88.9

Synthesis of Benzaldehyde Oxime



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Caption: Microwave-assisted synthesis of **benzaldehyde oxime**.

Conclusion

Benzaldehyde oxime is a key building block in the synthesis of a diverse array of agrochemicals. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the synthesis of novel and effective crop protection agents. The versatility of the oxime functional group continues to offer opportunities for the design of new active ingredients with improved efficacy and environmental profiles.

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